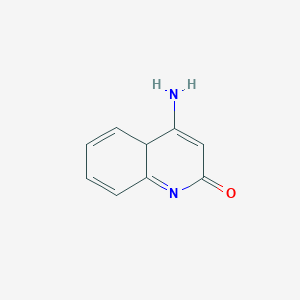
1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester, also known as dioctyl terephthalate, is an organic compound with the formula C24H38O4. It is a colorless, viscous liquid primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound is valued for its ability to enhance the flexibility, durability, and weather resistance of PVC products .
Preparation Methods
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester can be synthesized through two main methods:
Transesterification of Dimethyl Terephthalate: This method involves the reaction of dimethyl terephthalate with 2-ethylhexanol in the presence of a catalyst.
Direct Esterification of Terephthalic Acid: In this method, terephthalic acid reacts directly with 2-ethylhexanol under acidic conditions to form the desired ester and water as a byproduct.
Chemical Reactions Analysis
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to alterations in hormonal balance and metabolic processes . The compound can bind to hormone receptors, such as estrogen receptors, and modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester is often compared with other plasticizers, such as:
Bis(2-ethylhexyl) phthalate (DEHP): DEHP is another commonly used plasticizer with similar properties but is associated with higher toxicity and regulatory concerns.
Diisononyl phthalate (DINP): DINP is used as a safer alternative to DEHP, offering similar plasticizing properties with reduced health risks.
Di(2-ethylhexyl) adipate (DEHA): DEHA is another plasticizer with lower toxicity and is used in applications requiring flexibility and low-temperature performance.
1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester stands out due to its lower toxicity profile and regulatory acceptance compared to some other plasticizers .
Properties
Molecular Formula |
C16H21O4- |
|---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
HRUJAEJKCNCOGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)






